molecular formula C10H14FN B1398976 Ethyl[(4-fluoro-2-methylphenyl)methyl]amine CAS No. 1248091-26-0

Ethyl[(4-fluoro-2-methylphenyl)methyl]amine

Cat. No. B1398976
CAS RN: 1248091-26-0
M. Wt: 167.22 g/mol
InChI Key: DKXIVBYTSMNKPU-UHFFFAOYSA-N
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Description

Ethyl[(4-fluoro-2-methylphenyl)methyl]amine, also known as 4-FMA, is a synthetic stimulant drug of the phenethylamine and amphetamine chemical classes. It is an analog of the widely-used stimulant drug 4-MMA, and is known to produce similar effects. 4-FMA has been studied for its potential use in medical research and as a potential therapeutic agent in treating certain conditions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of β-Fluoropyrrole Derivatives : Ethyl[(4-fluoro-2-methylphenyl)methyl]amine is involved in the synthesis of β-fluoropyrrole derivatives, demonstrating its utility in organic fluorine chemistry. The reaction with primary amines at ambient temperatures yields these derivatives, with the yield depending on the bulkiness of the primary amine (Kim et al., 2007).

  • Preparation of Novel Amines : This compound is used in the synthesis of new racemic methyl or ethyl α-aminoglycinate derivatives, showcasing its versatility in creating diverse chemical structures (El Houssine et al., 2010).

  • Role in Solid-State Circular Dichroism : It is instrumental in controlling the solid-state circular dichroism properties of a 4-[2-(methylphenyl)ethynyl]benzoic acid/amine supramolecular organic fluorophore (Nishiguchi et al., 2012).

Applications in Biochemistry and Pharmacology

  • Attachment to DNA : The compound serves as a reactive form for luminescent diethylenetriaminepentaacetic acid chelates of terbium and europium, useful for attaching to DNA and for energy transfer measurements, emphasizing its applications in bioconjugate chemistry (Li & Selvin, 1997).

  • Synthesis of Azo Dyes with Antimicrobial Activity : It aids in the synthesis of azo dyes with potential antibacterial and antifungal properties, demonstrating its significance in medicinal chemistry (Banpurkar et al., 2018).

Materials Science and Engineering

  • Use in Polymer Solar Cells : The compound is used in the synthesis of fullerene-based materials like PCBDAN, which have applications in polymer solar cells, highlighting its role in materials science and solar energy research (Lv et al., 2014).

  • Cathinone Derivative Characterization : Ethyl[(4-fluoro-2-methylphenyl)methyl]amine is also involved in the characterization of various cathinone derivatives, which are significant in the field of forensic science and drug analysis (Nycz et al., 2011).

properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-12-7-9-4-5-10(11)6-8(9)2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXIVBYTSMNKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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